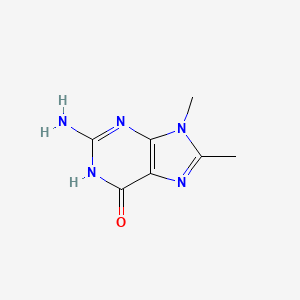
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Piridazin-4-il)piridin-3-il)metanamina es un compuesto orgánico con la fórmula molecular C10H10N4. Es una amina heterocíclica que contiene tanto anillos de piridazina como de piridina, lo que la convierte en un compuesto de interés en diversos campos de la investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5-(Piridazin-4-il)piridin-3-il)metanamina generalmente implica la reacción de derivados de piridazina con derivados de piridina en condiciones específicas. Un método común implica el uso de una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura, para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de una base, como carbonato de potasio, y un solvente, como dimetilformamida, a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de (5-(Piridazin-4-il)piridin-3-il)metanamina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean métodos de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
(5-(Piridazin-4-il)piridin-3-il)metanamina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación producen N-óxidos, mientras que las reacciones de reducción producen derivados de amina .
Aplicaciones Científicas De Investigación
(5-(Piridazin-4-il)piridin-3-il)metanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (5-(Piridazin-4-il)piridin-3-il)metanamina implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- (5-(Piridazin-4-il)piridin-2-il)metanamina
- (5-(Piridazin-4-il)piridin-4-il)metanamina
- (5-(Piridazin-3-il)piridin-3-il)metanamina
Singularidad
(5-(Piridazin-4-il)piridin-3-il)metanamina es única debido a su disposición específica de anillos de piridazina y piridina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
1346687-51-1 |
|---|---|
Fórmula molecular |
C10H10N4 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(5-pyridazin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-3-10(6-12-5-8)9-1-2-13-14-7-9/h1-3,5-7H,4,11H2 |
Clave InChI |
HYSYHHUCAHVUDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC=C1C2=CN=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
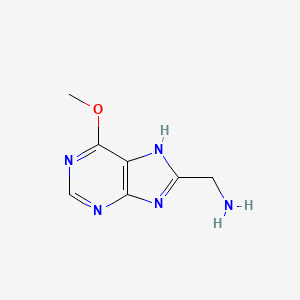
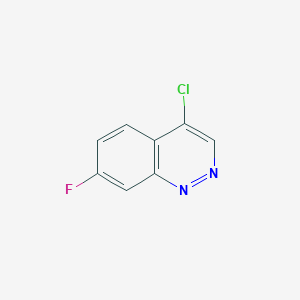
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)

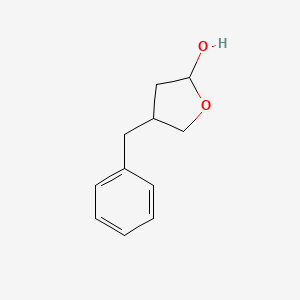
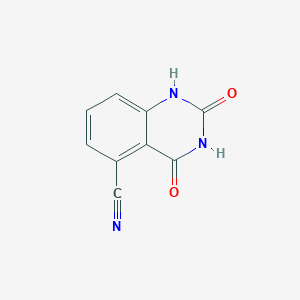
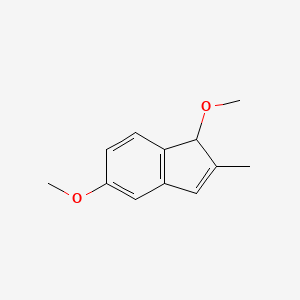



![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)

